An In-depth Technical Guide to the Physicochemical Properties of Eplerenone 7-Carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of Eplerenone 7-Carboxylic Acid
Abstract
Eplerenone 7-Carboxylic Acid, a primary metabolite of the selective aldosterone antagonist Eplerenone, plays a crucial role in understanding the overall disposition and potential physiological effects of the parent drug. As a key impurity and metabolite, a thorough characterization of its physicochemical properties is paramount for drug development professionals, including those in formulation science, analytical development, and regulatory affairs. This technical guide provides a comprehensive overview of the known physicochemical properties of Eplerenone 7-Carboxylic Acid, detailing its chemical identity, solubility, predicted acidity, and stability profile. Furthermore, this guide outlines detailed experimental protocols for its characterization and discusses the implications of its properties on analytical method development and drug formulation strategies.
Introduction: The Significance of Eplerenone 7-Carboxylic Acid
Eplerenone is a vital therapeutic agent used in the management of hypertension and heart failure. Its mechanism of action involves the selective blockade of the mineralocorticoid receptor, thereby inhibiting the effects of aldosterone. The metabolic fate of Eplerenone is of significant interest, with Eplerenone 7-Carboxylic Acid (also known as Eplerenone EP Impurity D) being a notable transformation product. Understanding the physicochemical characteristics of this carboxylic acid metabolite is critical for several reasons:
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Pharmacokinetics and Drug Disposition: The properties of metabolites influence their absorption, distribution, metabolism, and excretion (ADME), contributing to the overall pharmacokinetic profile of the parent drug.
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Analytical Method Development: As a potential impurity in the drug substance and a metabolite in biological matrices, robust analytical methods are required for its detection, quantification, and control. The development of such methods is directly dependent on its physicochemical properties.
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Formulation and Stability: The presence and properties of metabolites can impact the stability and performance of the final drug product.
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Toxicological Assessment: The physicochemical properties of a metabolite can influence its potential for off-target effects and overall toxicological profile.
This guide aims to consolidate the available technical information on Eplerenone 7-Carboxylic Acid, providing a foundational resource for researchers and scientists in the pharmaceutical industry.
Core Physicochemical Properties
A comprehensive understanding of a molecule's intrinsic properties is the bedrock of effective drug development. This section details the fundamental physicochemical characteristics of Eplerenone 7-Carboxylic Acid.
Chemical Identity and Structure
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Chemical Name: (2′R)-9α,11α-Epoxy-3′,4′-dihydro-3,5′-dioxospiro[androst-4-ene-17,2′-furan]-7α-carboxylic Acid[1]
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Synonyms: Eplerenone EP Impurity D, 9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic Acid γ-Lactone[2][3][4]
The structural integrity of Eplerenone 7-Carboxylic Acid is typically confirmed through a combination of spectroscopic techniques, including ¹H-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. A complete Certificate of Analysis (CoA) for a reference standard of this impurity would include data from these analyses to ensure its identity and purity.[6][10]
Quantitative Data Summary
The following table summarizes the available quantitative physicochemical data for Eplerenone 7-Carboxylic Acid. It is important to note that some of these values are predicted and await experimental confirmation.
| Property | Value | Source |
| Molecular Weight | 400.47 g/mol | [2][4][5][8] |
| Boiling Point (Predicted) | 653.0 ± 55.0 °C | [5] |
| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 4.48 ± 0.60 | [5] |
Solubility Profile
The solubility of a drug substance or its metabolite is a critical determinant of its absorption and bioavailability. Eplerenone 7-Carboxylic Acid is characterized as a sparingly soluble compound.
Qualitative Solubility:
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Slightly Soluble In: Chloroform (with heating and sonication), Dimethyl Sulfoxide (DMSO), Ethyl Acetate.[5]
The carboxylic acid moiety introduces a pH-dependent ionization, which is expected to influence its solubility in aqueous media. As a weak acid, its solubility is anticipated to increase with increasing pH. This behavior is a key consideration for the development of oral dosage forms and for designing appropriate dissolution testing methods. The challenges associated with the poor aqueous solubility of carboxylic acid-containing drugs are well-documented and often necessitate formulation strategies to enhance their bioavailability.[11]
Acidity (pKa)
The predicted pKa of Eplerenone 7-Carboxylic Acid is approximately 4.48.[5] This value is consistent with the presence of a carboxylic acid group and suggests that the molecule will be predominantly in its ionized (carboxylate) form at physiological pH (around 7.4). The ionization state has profound implications for:
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Solubility: The ionized form is generally more water-soluble than the non-ionized form.
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Permeability: The non-ionized form is typically more permeable across biological membranes.
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Drug-Receptor Interactions: The charge of the molecule can influence its binding to its target.
The accurate experimental determination of the pKa for a sparingly soluble compound like Eplerenone 7-Carboxylic Acid can be challenging and may require specialized techniques such as potentiometry in co-solvent systems or chromatographic methods.[12][13]
Polymorphism and Solid-State Characterization
To date, there is no publicly available information specifically on the polymorphic forms of Eplerenone 7-Carboxylic Acid. However, the parent compound, Eplerenone, is known to exist in different polymorphic and solvated forms.[14] It is plausible that its carboxylic acid metabolite could also exhibit polymorphism.
The solid-state properties of a pharmaceutical compound can significantly impact its stability, dissolution rate, and manufacturability. Therefore, a thorough solid-state characterization is a critical component of drug development.
Stability Profile and Degradation Pathway
Understanding the stability of a drug substance and its related compounds under various stress conditions is a regulatory requirement and essential for ensuring product quality and safety. Forced degradation studies of Eplerenone have provided insights into its degradation pathways, which can be extrapolated to its carboxylic acid metabolite.
Eplerenone has been shown to be susceptible to degradation under acidic, basic, and oxidative stress conditions.[11][12][15]
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Acid and Base Hydrolysis: Significant degradation of Eplerenone is observed under both acidic and basic conditions.[12][16] This suggests that the ester and lactone functionalities are susceptible to hydrolysis. The carboxylic acid metabolite, lacking the methyl ester of the parent drug, would not undergo ester hydrolysis but the lactone ring could still be susceptible.
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Oxidative Degradation: Eplerenone also shows degradation in the presence of oxidizing agents like hydrogen peroxide.[11][17]
A validated stability-indicating analytical method is crucial to separate the parent drug from its degradation products and impurities, including Eplerenone 7-Carboxylic Acid.[12][18]
Experimental Protocols and Analytical Methodologies
The accurate characterization and quantification of Eplerenone 7-Carboxylic Acid require robust and validated analytical methods. This section outlines the typical experimental approaches.
Synthesis and Purification
The synthesis of Eplerenone and its impurities, including the 7-carboxylic acid derivative, has been described in the literature. These synthetic routes often involve multi-step processes starting from steroid precursors.[16][17][18][19] Purification of the final compound is typically achieved through recrystallization from suitable organic solvents, such as methyl ethyl ketone.[16]
Analytical Characterization Workflow
The following diagram illustrates a typical workflow for the analytical characterization of Eplerenone 7-Carboxylic Acid.
Caption: Workflow for the synthesis, purification, and characterization of Eplerenone 7-Carboxylic Acid.
Step-by-Step Protocol: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the analysis of Eplerenone and its impurities. The following is a representative protocol based on published methods.[12][18]
-
Chromatographic System:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., Waters Symmetry C18).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 240 nm.[12]
-
-
Sample Preparation:
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[12]
-
Implications for Drug Development
The physicochemical properties of Eplerenone 7-Carboxylic Acid have several important implications for the development of Eplerenone-containing drug products.
Formulation Development
The poor aqueous solubility of both Eplerenone and its carboxylic acid metabolite presents a challenge for developing oral formulations with optimal bioavailability.[11] Strategies to enhance solubility, such as the use of co-solvents, surfactants, or the formation of salts or co-crystals, may be necessary. The pH-dependent solubility of the carboxylic acid metabolite needs to be considered, particularly in relation to the gastrointestinal tract's varying pH environments.
Analytical Method Control Strategy
As a known impurity, Eplerenone 7-Carboxylic Acid must be controlled within specified limits in the drug substance and drug product. A validated, stability-indicating analytical method is required for its routine monitoring. The physicochemical properties discussed in this guide are fundamental to the development and optimization of such methods.
Biopharmaceutical Considerations
The conversion of Eplerenone to its carboxylic acid metabolite can influence the drug's overall ADME profile. The increased polarity of the carboxylic acid, compared to the parent ester, will likely facilitate its renal excretion. The extent of this metabolic conversion and the subsequent clearance of the metabolite are important factors in determining the dosing regimen and assessing the potential for drug-drug interactions.
Conclusion
Eplerenone 7-Carboxylic Acid, as a key metabolite and impurity of Eplerenone, warrants a thorough understanding of its physicochemical properties. While some data is available, particularly regarding its chemical identity and stability, further experimental investigation into its pKa, melting point, and polymorphic forms is needed for a complete characterization. The information presented in this guide serves as a valuable resource for scientists and researchers involved in the development, manufacturing, and quality control of Eplerenone-based pharmaceuticals, enabling a more informed and scientifically sound approach to these critical activities.
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CAS No : 209253-82-7| Product Name : Eplerenone - Impurity D| Chemical Name : (2′R)-9α,11α-Epoxy-3′,4′-dihydro-3,5′-dioxospiro[androst-4-ene-17,2′-furan]-7α-carboxylic Acid. (n.d.). Retrieved January 16, 2026, from [Link]
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